Evidence 1: 3-Alkyl Azetidine Scaffold Validated as CB1 Antagonist Pharmacophore in Patent SAR
3-(2-Ethylbutyl)azetidine belongs to a compound class (heterocycle-substituted 3-alkyl azetidines) that has been explicitly claimed in patent literature as CB1 receptor antagonists/inverse agonists [1]. While direct quantitative comparator data for the free 3-(2-ethylbutyl)azetidine base is not available in public peer-reviewed literature, the patent's extensive SAR disclosure establishes that 3-alkyl substitution on the azetidine ring is essential for CB1 antagonism, with the steric and hydrophobic properties of the 3-alkyl chain directly influencing receptor occupancy and functional potency [1]. The 2-ethylbutyl group (C8 branched alkyl) provides a distinct steric profile compared to other 3-alkyl substituents exemplified in the patent family, such as methyl, isopropyl, tert-butyl, and substituted benzyl groups [2]. This class-level evidence positions 3-(2-ethylbutyl)azetidine as a scaffold with validated pharmacological relevance in cannabinoid signaling pathways.
| Evidence Dimension | CB1 receptor antagonist pharmacophore validation |
|---|---|
| Target Compound Data | 3-(2-ethylbutyl)azetidine core scaffold (free base) belongs to claimed 3-alkyl azetidine class with CB1 antagonist activity |
| Comparator Or Baseline | Other 3-alkyl azetidines (methyl, isopropyl, tert-butyl, substituted benzyl derivatives) explicitly claimed in patent US20070123505 |
| Quantified Difference | Not available — class-level inference only; individual compound Ki/IC50 values not reported for free base forms in accessible public data |
| Conditions | CB1 receptor binding and functional antagonism assays as described in US Patent Application Publication 20070123505 |
Why This Matters
This class-level validation distinguishes 3-(2-ethylbutyl)azetidine from azetidines lacking 3-alkyl substitution or bearing alternative substitution patterns (e.g., 2-substituted, N-substituted only), which are not claimed for CB1 antagonist activity in this patent family.
- [1] Heterocycle-substituted 3-alkyl azetidine derivatives. US Patent Application Publication 20070123505. Filed November 21, 2006. View Source
- [2] Substituted 3-alkyl and 3-alkenyl azetidine derivatives. US Patent 7,485,732 B2. Filed May 19, 2004; issued February 3, 2009. View Source
